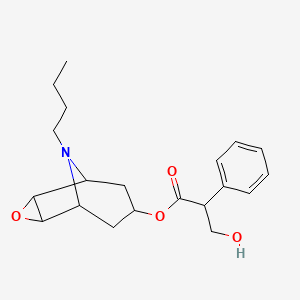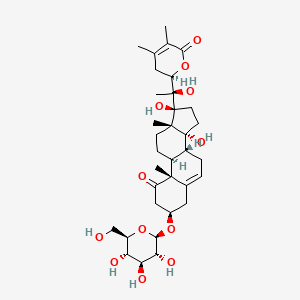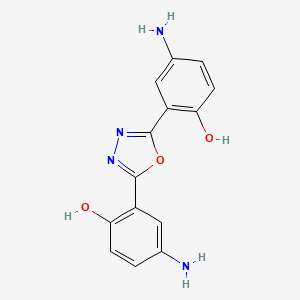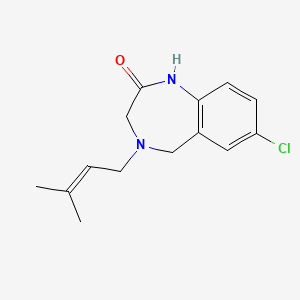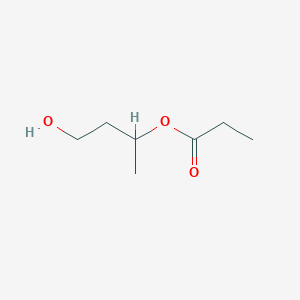
1,3-Butylene glycol 3-propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Butylene glycol 3-propionate is an organic compound that belongs to the class of esters. It is derived from 1,3-butylene glycol and propionic acid. This compound is known for its versatile applications in various industries, including cosmetics, pharmaceuticals, and chemical manufacturing. It is a colorless, odorless liquid that is soluble in water and many organic solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Butylene glycol 3-propionate can be synthesized through the esterification reaction between 1,3-butylene glycol and propionic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Reaction:
1,3-Butylene glycol+Propionic acidAcid catalyst1,3-Butylene glycol 3-propionate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is heated, and water is continuously removed to shift the equilibrium towards the formation of the ester. The product is then purified through distillation to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Butylene glycol 3-propionate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 1,3-butylene glycol and propionic acid.
Transesterification: The ester can react with other alcohols to form different esters and 1,3-butylene glycol.
Oxidation: Under strong oxidative conditions, the ester can be oxidized to form carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acid or base catalysts, water, reflux conditions.
Transesterification: Alcohols, acid or base catalysts, elevated temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Major Products Formed
Hydrolysis: 1,3-Butylene glycol and propionic acid.
Transesterification: Different esters and 1,3-butylene glycol.
Oxidation: Carboxylic acids and other oxidation products.
Wissenschaftliche Forschungsanwendungen
1,3-Butylene glycol 3-propionate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in the synthesis of various chemical compounds.
Biology: Employed in the formulation of biological buffers and reagents.
Medicine: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Industry: Applied in the production of cosmetics, personal care products, and industrial coatings.
Wirkmechanismus
The mechanism of action of 1,3-butylene glycol 3-propionate is primarily related to its chemical properties as an ester. In biological systems, esters can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various metabolic pathways. The compound’s ability to act as a solvent and its compatibility with other chemicals make it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
1,3-Butylene glycol 3-propionate can be compared with other similar compounds, such as:
1,2-Butanediol: Another diol with similar properties but different reactivity due to the position of the hydroxyl groups.
1,4-Butanediol: A diol used in the production of polyurethanes and other polymers.
2,3-Butanediol: A diol with different stereochemistry and applications.
Uniqueness: this compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its versatility in various applications, particularly in the cosmetics and pharmaceutical industries, sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
89457-40-9 |
|---|---|
Molekularformel |
C7H14O3 |
Molekulargewicht |
146.18 g/mol |
IUPAC-Name |
4-hydroxybutan-2-yl propanoate |
InChI |
InChI=1S/C7H14O3/c1-3-7(9)10-6(2)4-5-8/h6,8H,3-5H2,1-2H3 |
InChI-Schlüssel |
IGNNGXSXKJYBTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





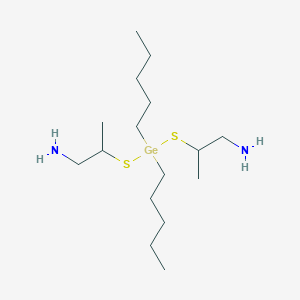
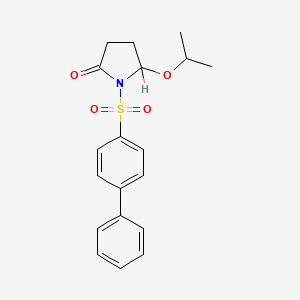
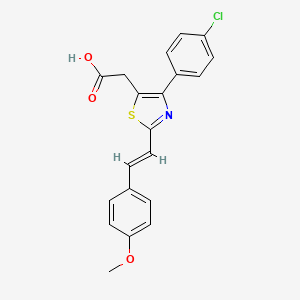
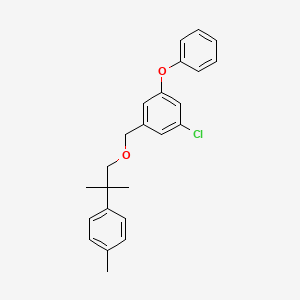

![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,10,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] butanoate](/img/structure/B12738009.png)
